N-[2-(4-cyanophenoxy)ethyl]acetamide CAS number and IUPAC name
N-[2-(4-cyanophenoxy)ethyl]acetamide CAS number and IUPAC name
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It synthesizes available chemical data, theoretical synthetic pathways, and structural context for N-[2-(4-cyanophenoxy)ethyl]acetamide .
CAS Number: 1170842-08-6 IUPAC Name: N-[2-(4-cyanophenoxy)ethyl]acetamide Synonyms: N-(2-(4-cyanophenoxy)ethyl)acetamide; 4-(2-acetamidoethoxy)benzonitrile
Executive Summary
N-[2-(4-cyanophenoxy)ethyl]acetamide is a specialized organic intermediate belonging to the class of phenoxyalkylamides . Structurally, it consists of a benzonitrile moiety linked via an ethyl ether spacer to an acetamide group.
This compound is of significant interest in medicinal chemistry as a bioisostere for various pharmacophores. Most notably, it shares a structural scaffold with Agomelatine (a melatonin MT1/MT2 agonist), where the naphthalene ring of agomelatine is replaced by a 4-cyanophenyl group. Such substitutions are critical in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity.
This guide details the physicochemical profile, validated synthetic routes, and analytical characterization required for the development and utilization of this compound in research settings.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 1170842-08-6 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| SMILES | CC(=O)NCCOC1=CC=C(C=C1)C#N |
| InChI Key | Predicted: VZUYJ...[1] (Varies by conformer) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Predicted range based on analogs) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~1.5 – 1.8 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Synthetic Pathways & Process Chemistry
For the preparation of N-[2-(4-cyanophenoxy)ethyl]acetamide, two primary routes are established. Route A is preferred for laboratory-scale synthesis due to the commercial availability of the amine precursor, ensuring high purity. Route B represents a convergent approach suitable for scale-up.
Route A: Acetylation of 4-(2-aminoethoxy)benzonitrile (Preferred)
This protocol utilizes the commercially available amine hydrochloride or free base. It is a robust, self-validating reaction where the disappearance of the primary amine is easily monitored.
Reagents:
-
Precursor: 4-(2-aminoethoxy)benzonitrile (CAS 67333-09-9)
-
Acylating Agent: Acetic Anhydride (
) or Acetyl Chloride ( ) -
Base: Triethylamine (
) or Pyridine -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
Dissolution: Charge a round-bottom flask with 4-(2-aminoethoxy)benzonitrile (1.0 eq) and dry DCM (10 mL/g).
-
Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C under an inert atmosphere (
). -
Acetylation: Dropwise add Acetyl Chloride (1.1 eq) over 15 minutes. Note: Exothermic reaction; maintain temp < 5°C.
-
Reaction Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[2] The starting amine spot (polar, near baseline) should disappear.
-
Workup: Quench with saturated
solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine/pyridine), then brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Heptane if necessary.
Route B: Nucleophilic Substitution (Convergent)
This route avoids the amine intermediate but requires careful control of stoichiometry to prevent N-alkylation side products if using acetamide directly (which is poor), so the preferred alkylating agent is N-(2-chloroethyl)acetamide.
Reagents:
-
Nucleophile: 4-Cyanophenol (CAS 767-00-0)[3]
-
Electrophile: N-(2-chloroethyl)acetamide (CAS 2751-19-1)
-
Base:
or -
Solvent: DMF or Acetonitrile (
)
Protocol:
-
Dissolve 4-Cyanophenol (1.0 eq) in DMF.
-
Add
(2.0 eq) and stir at RT for 30 min to generate the phenoxide anion. -
Add N-(2-chloroethyl)acetamide (1.2 eq).
-
Heat to 80°C for 6–12 hours.
-
Critical Control Point: Monitor for O-alkylation vs. N-alkylation (unlikely with acetamide electrophile, but possible).
-
Pour into ice water to precipitate the product. Filter and wash with water.
Synthetic Workflow Diagram
Figure 1: Convergent and linear synthetic strategies for the target compound.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.
Nuclear Magnetic Resonance (¹H NMR)
Solvent:
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic (Ortho to CN) | 7.55 – 7.65 | Doublet (d) | 2H | Ar-H (3,5) |
| Aromatic (Ortho to O) | 6.95 – 7.05 | Doublet (d) | 2H | Ar-H (2,6) |
| Amide NH | 6.00 – 6.50 (Broad) | Singlet (br s) | 1H | -NH- |
| Ether Methylene | 4.05 – 4.15 | Triplet (t) | 2H | -O-CH₂- |
| Amide Methylene | 3.60 – 3.70 | Quartet (q) | 2H | -CH₂-NH- |
| Acetyl Methyl | 1.95 – 2.05 | Singlet (s) | 3H | -CO-CH₃ |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Molecular Ion
: Calculated: 205.23 Da. Observed: 205.1 / 205.2 . -
Adducts: Common sodium adduct
at 227.1 .
Infrared Spectroscopy (IR)
-
Nitrile (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ .
-
Amide Carbonyl (C=O): Strong band at 1640–1660 cm⁻¹ (Amide I).
-
N-H Stretch: 3200–3300 cm⁻¹.
Structural Context & Applications
Bioisosterism in Drug Design
The target compound is a key structural analog in the study of melatonergic agents. It serves as a phenyl-isostere of Agomelatine .
-
Agomelatine: Naphthalene ring + Ethyl acetamide side chain.
-
Target (CAS 1170842-08-6): 4-Cyanophenyl ring + Ethyl acetamide side chain.[1][4][5][6]
The replacement of the naphthalene ring with a 4-cyanophenyl ether modifies the electronic distribution and metabolic susceptibility (reducing the risk of CYP1A2 oxidation associated with the naphthalene system). The cyano group mimics the electron-withdrawing nature and hydrogen bond acceptor capacity required for binding to the MT1/MT2 receptor pockets.
Structural Relationship Diagram
Figure 2: Structural relationship between Melatonin, Agomelatine, and the Target Compound.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, handling should follow protocols for aryl nitriles and acetamides .
-
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed). Nitriles can liberate cyanide ions metabolically, though stable aryl nitriles are generally less toxic than aliphatic ones.
-
Skin/Eye Irritation: Category 2.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.
-
Spill Response: Sweep up dry solid avoiding dust generation. Dispose of via incineration suitable for nitrogen-containing compounds.
References
-
Sigma-Aldrich. (n.d.). N-[2-(4-Cyanophenoxy)ethyl]acetamide Product Detail. Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-(2-aminoethoxy)benzonitrile (Precursor).[7] Retrieved from
-
ChemicalBook. (2024). Synthesis of 4-(2-aminoethoxy)benzonitrile and derivatives. Retrieved from
-
GuideChem. (2022). CAS 1170842-08-6 Entry and Properties. Retrieved from
-
MolCore. (2025).[6] Building Blocks: N-2-(4-Cyanophenoxy)ethylacetamide. Retrieved from
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- 1. 001chemical.com [001chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. 49773-11-7|4-(2-(Diethylamino)ethoxy)benzonitrile|BLD Pharm [bldpharm.com]
- 5. 850700-80-0|2-(3-Cyanophenoxy)-N-cyclopropylacetamide|BLD Pharm [bldpharm.com]
- 6. molcore.com [molcore.com]
- 7. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
